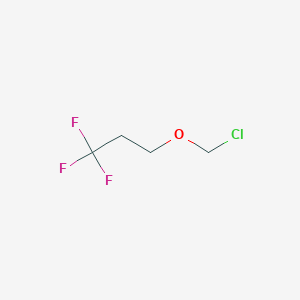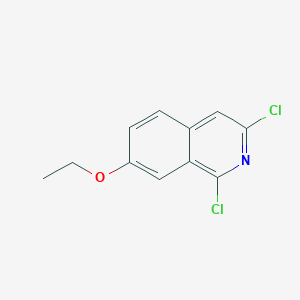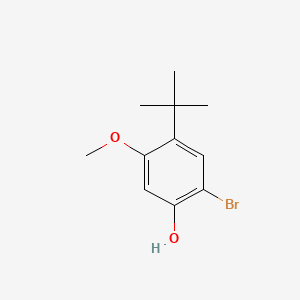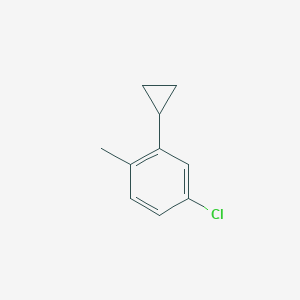
3-(Chloromethoxy)-1,1,1-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethoxy)-1,1,1-trifluoropropane is an organic compound characterized by the presence of a chloromethoxy group attached to a trifluoropropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-1,1,1-trifluoropropane typically involves the reaction of 3-hydroxy-1,1,1-trifluoropropane with thionyl chloride to form 3-chloro-1,1,1-trifluoropropane. This intermediate is then reacted with methanol in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction conditions generally require controlled temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethoxy)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: 3-(Hydroxymethoxy)-1,1,1-trifluoropropane.
Oxidation: 3-(Chloromethoxy)-1,1,1-trifluoropropanal or 3-(Chloromethoxy)-1,1,1-trifluoropropanoic acid.
Reduction: 3-(Methoxymethyl)-1,1,1-trifluoropropane.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethoxy)-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Chloromethoxy)-1,1,1-trifluoropropane involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can result in the modification of the molecular structure and function of the target biomolecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methoxymethoxy)-1,1,1-trifluoropropane
- 3-(Chloromethoxy)-1,1,1-trifluorobutane
- 3-(Chloromethoxy)-1,1,1-trifluoroethane
Uniqueness
3-(Chloromethoxy)-1,1,1-trifluoropropane is unique due to the presence of both a chloromethoxy group and a trifluoropropane backbone. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C4H6ClF3O |
|---|---|
Molekulargewicht |
162.54 g/mol |
IUPAC-Name |
3-(chloromethoxy)-1,1,1-trifluoropropane |
InChI |
InChI=1S/C4H6ClF3O/c5-3-9-2-1-4(6,7)8/h1-3H2 |
InChI-Schlüssel |
UTXZZOVDVFEODY-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)

